5-chloro-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Chloro-2-(pyridin-3-yl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 5-position and a pyridin-3-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyridin-3-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 5-chloro-2-aminopyridine with phthalic anhydride under reflux conditions in a suitable solvent such as ethanol or toluene . The reaction is often catalyzed by acidic or basic catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of 5-chloro-2-(pyridin-3-yl)isoindole-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring or the isoindoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the isoindoline nucleus.
Reduction: Amino derivatives of the isoindoline nucleus.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
5-Chloro-2-(pyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of herbicides, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyridin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(pyridin-2-yl)isoindole-1,3-dione
- 5-Chloro-2-(pyridin-4-yl)isoindole-1,3-dione
- 5-Bromo-2-(pyridin-3-yl)isoindole-1,3-dione
Uniqueness
5-Chloro-2-(pyridin-3-yl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the pyridin-3-yl group at the 2-position enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
Molecular Formula |
C13H7ClN2O2 |
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Molecular Weight |
258.66 g/mol |
IUPAC Name |
5-chloro-2-pyridin-3-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O2/c14-8-3-4-10-11(6-8)13(18)16(12(10)17)9-2-1-5-15-7-9/h1-7H |
InChI Key |
ZMLGGWWCYYOBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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